MT-DADMe-ImmA is an inhibitor of human 5//'-methylthioadenosine phosphorylase (MTAP) with a Ki of 90 pM.
MT-DADMe-ImmA
CAS No.:
Cat. No.: VC0007341
Molecular Formula: C13H19N5OS
Molecular Weight: 293.39 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H19N5OS |
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Molecular Weight | 293.39 g/mol |
IUPAC Name | (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 |
Standard InChI Key | NTHMDFGHOCNNOE-ZJUUUORDSA-N |
Isomeric SMILES | CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N |
SMILES | CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N |
Canonical SMILES | CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N |
Biochemical and Structural Characterization of MT-DADMe-ImmA
Enzymatic Inhibition Mechanism
MT-DADMe-ImmA mimics the dissociative transition state of MTAP’s substrate, 5'-methylthioadenosine (MTA), enabling picomolar affinity. Structural analyses of Escherichia coli MTAN (a bacterial homolog) co-crystallized with MT-DADMe-ImmA reveal critical interactions:
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A hydrogen bond between the 1'-pyrrolidine nitrogen and catalytic water (WAT3) .
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Optimal van der Waals contacts with hydrophobic residues in the active site .
These features stabilize a highly dissociated transition state, explaining the inhibitor’s sub-nanomolar potency .
Pharmacological Profile
Key physicochemical and pharmacological properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 293.39 g/mol | |
(Human MTAP) | 90 pM | |
Biological Half-Life (Mice) | 6.3 days | |
Solubility | Stable in aqueous solution (10 mM) |
MT-DADMe-ImmA’s slow-onset inhibition manifests a of 50 minutes for initial binding, achieving complete MTAP blockade within 250 minutes .
Preclinical Anticancer Efficacy
In Vitro Cytotoxicity and Selectivity
MT-DADMe-ImmA synergizes with exogenous MTA to induce apoptosis in MTAP-expressing HNSCC lines (FaDu, Cal27) through:
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MTA Accumulation: Intracellular MTA levels rise 8-fold, inhibiting spermidine/spermine synthesis .
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Mitochondrial Dysfunction: Loss of inner membrane potential () precedes caspase-9 activation .
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Cell Cycle Arrest: G2/M phase arrest (60% in FaDu vs. 8% controls) via phospho-Cdc2(Tyr15) upregulation .
Notably, normal fibroblasts (CRL2522, GM02037) and MTAP-deficient MCF7 breast cancer cells remain unaffected, underscoring target-dependent cytotoxicity .
In Vivo Tumor Suppression
In immunodeficient mice bearing FaDu xenografts:
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Oral MT-DADMe-ImmA (250–500 μM/day) reduced tumor volume by 70% over 21 days .
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Intraperitoneal delivery (4 mM/day) yielded comparable efficacy, with no overt toxicity .
Tumor regression correlated with decreased polyamines and global DNA hypomethylation, evidenced by CpG island microarray analysis .
Epigenetic Modulation and Resistance Mechanisms
DNA Hypomethylation
FaDu cells treated with MT-DADMe-ImmA/MTA exhibit reduced CpG island methylation at 12,288 genomic loci . This hypomethylation reactivates tumor suppressor genes, potentiating apoptosis.
Acquired Resistance
Chronic MT-DADMe-ImmA exposure selects for resistant FaDu-R clones, characterized by:
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Transcriptomic Shifts: Microarray profiling identified upregulated DNA repair genes (ERCC1, XRCC3) and downregulated pro-apoptotic factors (BAX) .
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Altered Cell Cycle Regulation: Resistant cells bypass G2/M arrest via Cdc25C stabilization .
Therapeutic Implications and Future Directions
Combination Strategies
MT-DADMe-ImmA’s epigenetic effects rationalize pairing with DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase inhibitors to enhance cytotoxicity.
Clinical Translation Challenges
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